Amuvatinib (CAS: 850879-09-3), also known as MP-470, is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily procured for its dual-action mechanism. Unlike standard TKIs, it potently inhibits mutant c-Kit, PDGFRα, Flt3, and c-Met, while simultaneously acting as a suppressor of the DNA repair protein RAD51. This specific pharmacological profile makes it a critical baseline material for researchers modeling imatinib-resistant malignancies and designing synergistic combination therapies with DNA-damaging agents [1].
Substituting Amuvatinib with standard in-class TKIs like Imatinib or Erlotinib fundamentally compromises experimental validity in refractory cancer models. Standard TKIs lack Amuvatinib's ability to suppress RAD51-mediated homologous recombination, rendering them ineffective as sensitizers for topoisomerase inhibitors or platinum-based chemotherapies [1]. Furthermore, from a handling and formulation standpoint, Amuvatinib is a Biopharmaceutics Classification System (BCS) Class IV compound with exceptionally poor aqueous solubility. Generic substitution of standard assay buffers without specific lipid vehicles or fresh anhydrous DMSO will result in severe precipitation, erratic in vivo pharmacokinetics, and false-negative efficacy data [2].
In gastrointestinal stromal tumor (GIST) models exhibiting acute or chronic resistance to Imatinib, Amuvatinib demonstrates sustained target engagement. In the Imatinib-resistant GIST48 cell line, Amuvatinib maintains an IC50 of 0.91 µM, effectively bypassing the resistance mechanisms that limit standard therapies[1]. Furthermore, when combined with Erlotinib in GIST882 cells, Amuvatinib yields a highly synergistic Combination Index (CI) of 0.20, whereas Imatinib combinations show weaker synergy[1].
| Evidence Dimension | IC50 and Combination Index (CI) in resistant GIST cells |
| Target Compound Data | Amuvatinib IC50 = 0.91 µM (GIST48); CI = 0.20 (with Erlotinib in GIST882) |
| Comparator Or Baseline | Imatinib (loss of efficacy in chronic exposure; CI = 0.63 with Erlotinib in GIST48) |
| Quantified Difference | Amuvatinib maintains sub-micromolar efficacy and superior synergy (CI 0.20 vs >0.50) in resistant lines. |
| Conditions | GIST48 and GIST882 cell lines, in vitro viability and synergy assays |
Buyers modeling refractory GIST must select Amuvatinib to successfully bypass c-Kit/AXL-mediated Imatinib resistance.
Amuvatinib's specific inclusion of c-Met in its inhibitory profile provides a distinct procurement advantage for myeloma research over conventional c-Kit/PDGFR inhibitors. In U266 myeloma cells dependent on the MET/HGF signaling axis, Amuvatinib induces significant apoptosis at 5 µM [1]. In direct contrast, 25 µM of Imatinib fails to induce significant cell death (P = 0.07) because it does not target MET[1].
| Evidence Dimension | Induction of apoptosis in MET-dependent U266 cells |
| Target Compound Data | Significant apoptosis and >50% inhibition of thymidine incorporation at 5 µM |
| Comparator Or Baseline | Imatinib (No significant cell death at 25 µM, P = 0.07) |
| Quantified Difference | Amuvatinib triggers apoptosis at 5x lower concentrations than the maximum tested Imatinib dose, which remains ineffective. |
| Conditions | U266 myeloma cells, 24-72 hour exposure, apoptosis and thymidine incorporation assays |
Demonstrates that Amuvatinib cannot be substituted with Imatinib in hematological models reliant on MET kinase signaling.
Amuvatinib functions as a DNA repair suppressor by downregulating RAD51, a critical protein for homologous recombination. Molecular studies demonstrate that Amuvatinib reduces RAD51 protein levels by over 50%, forcing cancer cells into apoptosis when exposed to DNA-damaging agents [1]. This mechanism is absent in standard TKIs, allowing Amuvatinib to synergize potently with platinum agents and etoposide in refractory models like small cell lung cancer (SCLC)[1].
| Evidence Dimension | RAD51 protein expression levels |
| Target Compound Data | >50% reduction in RAD51 levels |
| Comparator Or Baseline | Standard TKIs (Baseline: no significant RAD51 suppression) |
| Quantified Difference | Direct >50% suppression of RAD51, enabling synergistic lethality with topoisomerase inhibitors. |
| Conditions | In vitro and in vivo models treated with Amuvatinib prior to or concurrent with DNA-damaging chemotherapy |
Essential for researchers procuring compounds specifically to block homologous recombination and reverse chemoresistance.
As a BCS Class IV compound, Amuvatinib possesses low aqueous solubility and low permeability, making standard aqueous formulation unviable. Kinetic dissolution experiments demonstrate that formulating Amuvatinib (free base or HCl salt) with a lipid vehicle and a surfactant polymer synergistically increases its solubility and in vivo bioavailability compared to standard control formulations[1]. Without these specific excipients, the drug precipitates in simulated intestinal fluid, severely limiting systemic exposure[1].
| Evidence Dimension | Solubility and kinetic dissolution in simulated intestinal fluid |
| Target Compound Data | High dissolution and sustained solubility when formulated with lipid vehicle + surfactant |
| Comparator Or Baseline | Standard aqueous or non-lipid control formulations |
| Quantified Difference | Synergistic increase in stable solubility, preventing the near-total precipitation seen in controls. |
| Conditions | Simulated intestinal fluid, kinetic dissolution testing of free base and HCl salt |
Dictates strict procurement and processability rules; buyers must utilize specialized lipid/surfactant formulations for valid in vivo dosing.
Amuvatinib is the preferred TKI for modeling GISTs that have developed resistance to first-line therapies. Because it maintains sub-micromolar efficacy against imatinib-resistant cell lines (e.g., GIST48) and synergizes with Erlotinib[1], it is selected for in vitro and in vivo studies targeting c-Kit mutations and AXL-driven escape pathways.
In multiple myeloma models (such as U266 cells) where survival is dependent on the MET/HGF signaling axis, Amuvatinib serves as a critical targeted inhibitor. It successfully induces apoptosis where standard ABL/c-Kit inhibitors like Imatinib fail[2], making it a necessary procurement choice for MET-specific hematological research.
Due to its ability to suppress RAD51 by >50%, Amuvatinib is highly suited for combination screening assays with DNA-damaging agents (e.g., etoposide, cisplatin, or radiation) [3]. It is specifically utilized to reverse chemoresistance in refractory solid tumors by disabling the cell's ability to repair double-strand DNA breaks.
As a BCS Class IV drug, Amuvatinib is an excellent benchmark compound for industrial formulation scientists developing novel lipid-based or surfactant-polymer drug delivery systems [4]. Its extreme hydrophobicity requires advanced vehicle optimization to achieve systemic bioavailability, making it a standard model for poorly soluble kinase inhibitors.